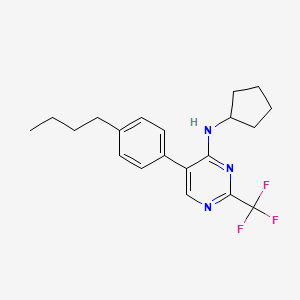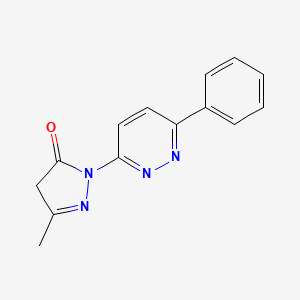
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid is a complex organic compound that features an indole ring, an acetamido group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an indole derivative with an acetamido-protected amino acid. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature and pH conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: N,N-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of (S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: An oxidation product of indole derivatives.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: A related compound with similar structural features
Uniqueness
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid is unique due to its combination of an indole ring and an acetamido-protected amino acid. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C16H19N3O4 |
|---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H19N3O4/c1-9(16(22)23)18-15(21)14(19-10(2)20)7-11-8-17-13-6-4-3-5-12(11)13/h3-6,8-9,14,17H,7H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)/t9-,14-/m0/s1 |
InChI-Schlüssel |
XSQDVXAOWRQIFD-XPTSAGLGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-Amino-2-(dimethylamino)-6-methylpyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12912030.png)

![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)

![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)

![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)





